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Compound of Interest

Compound Name: 3-Chlorobiphenyl

Cat. No.: B165803 Get Quote

Introduction

3-Chlorobiphenyl, also known as PCB congener 2, is a monochlorinated biphenyl belonging

to the broader class of polychlorinated biphenyls (PCBs).[1] Although the production of PCBs

was banned in many countries in the 1970s due to their environmental persistence and

adverse health effects, they are still detected in environmental matrices.[1] Lower-chlorinated

PCBs (LC-PCBs) such as 3-chlorobiphenyl are components of commercial mixtures like

Aroclor 1221 and are also formed from the biodegradation of more highly chlorinated PCBs.[1]

Understanding the toxicological profile of individual congeners like 3-chlorobiphenyl is critical

for accurate risk assessment, as their metabolism and toxic mechanisms can differ significantly

from those of PCB mixtures. This guide provides a comprehensive overview of the current

knowledge on the toxicological properties of 3-chlorobiphenyl for researchers, scientists, and

drug development professionals.

Physicochemical Properties
The chemical and physical properties of 3-chlorobiphenyl influence its environmental fate,

bioavailability, and toxicokinetics. These properties are summarized in the table below.
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Property Value Reference

Chemical Formula C₁₂H₉Cl [1][2][3]

Molecular Weight 188.65 g/mol [1][2]

CAS Number 2051-61-8 [1][2][3]

Appearance
Colorless to light yellow oily

liquid or solid

Melting Point 16 °C [2]

Boiling Point 284.5 °C [2]

Water Solubility 3.63 mg/L at 25 °C [2]

LogP (Octanol-Water Partition

Coefficient)
4.54 - 4.6 [1][2]

Vapor Pressure 0.01 mmHg [2]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
The toxicokinetics of 3-chlorobiphenyl describes its journey through the body, from uptake to

elimination. As a lipophilic compound, its behavior is characteristic of many persistent organic

pollutants.

2.1 Absorption Like other PCBs, 3-chlorobiphenyl can be absorbed into the body through

inhalation, dermal contact, and oral ingestion. Its moderate lipophilicity facilitates passage

across biological membranes.

2.2 Distribution Following absorption, 3-chlorobiphenyl is transported in the blood, often

bound to proteins like albumin. Due to its lipophilic nature, it tends to distribute to and

accumulate in lipid-rich tissues, such as the liver and adipose tissue.

2.3 Metabolism The metabolism of 3-chlorobiphenyl is a critical determinant of its toxicity,

transforming the parent compound into various metabolites, some of which are more reactive

and toxic. The process is primarily hepatic and involves Phase I and Phase II enzymatic
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reactions. Lower-chlorinated PCBs are generally more susceptible to metabolism than their

higher-chlorinated counterparts.

Phase I Metabolism (Oxidation): The initial and principal metabolic step is hydroxylation,

catalyzed by the cytochrome P450 (CYP450) monooxygenase system.[4] This reaction

introduces a hydroxyl group onto the biphenyl structure, forming monohydroxylated

metabolites (OH-PCBs). Further oxidation can lead to the formation of dihydroxylated

metabolites (catechols and hydroquinones). These catechols can be subsequently oxidized

to form reactive semiquinone and quinone species, which are capable of causing oxidative

stress and DNA damage.

Phase II Metabolism (Conjugation): The hydroxylated metabolites can undergo conjugation

with endogenous molecules to increase their water solubility and facilitate excretion.[4] This

includes sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by

UDP-glucuronosyltransferases (UGTs).[4] In rats exposed to 4-chlorobiphenyl (PCB 3), a

closely related congener, the majority of urinary metabolites were sulfates.[4]

Dechlorination: Recent studies using human-relevant cell lines (HepG2) have provided the

first evidence that the metabolism of 3-chlorobiphenyl can also involve dechlorination, a

previously unreported pathway in humans. This leads to the formation of novel dechlorinated

metabolites, whose toxicological significance is an area of active research.
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Metabolic pathway of 3-Chlorobiphenyl.
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2.4 Excretion The polar, water-soluble metabolites, primarily sulfate and glucuronide

conjugates, are excreted from the body. The main routes of excretion for PCB metabolites are

through the bile into the feces.

Mechanisms of Toxicity
The toxicity of 3-chlorobiphenyl and its metabolites is mediated through several mechanisms.

Unlike highly chlorinated, dioxin-like PCBs, LC-PCBs are generally not potent activators of the

aryl hydrocarbon receptor (AhR), but they can induce toxicity through other pathways.

Aryl Hydrocarbon Receptor (AhR) Activation: Dioxin-like PCBs exert most of their toxic

effects by binding to the AhR, which leads to altered transcription of genes, including those

for CYP450 enzymes. While 3-chlorobiphenyl is not a strong AhR agonist, this pathway

remains a fundamental mechanism for PCB toxicity in general.

Endocrine Disruption: PCBs are known endocrine disruptors. They can interfere with the

production of thyroid hormones and interact with estrogen receptors, potentially stimulating

the growth of hormone-sensitive cells and causing reproductive dysfunction.

Neurotoxicity: A proposed mechanism for the neurotoxic effects of some PCBs is the

disruption of calcium homeostasis through interference with ryanodine-sensitive Ca²⁺

channels.[1] PCBs may also alter brain dopamine levels.

Genotoxicity via Metabolic Activation: As described in the metabolism section, 3-
chlorobiphenyl can be metabolized to reactive quinones. These electrophilic species can

covalently bind to cellular macromolecules like DNA and proteins and generate reactive

oxygen species (ROS), leading to oxidative stress and genotoxicity.
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General mechanisms of PCB toxicity.
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Quantitative Toxicological Data
Summarizing quantitative data is essential for risk assessment. The following tables present

available acute toxicity data for 3-chlorobiphenyl and reference values for related PCB

mixtures.

4.1 Acute Toxicity

Species Route Value Endpoint Reference

Rat Oral TDL₀: 160 mg/kg
Lowest published

toxic dose
[2]

Rat Oral
LD₅₀: 3980

mg/kg

Median lethal

dose
[1]

TDL₀ (Lowest Published Toxic Dose): The lowest dose of a substance introduced by any route,

other than inhalation, over any given period of time, and reported to produce any toxic effect in

humans or to produce tumorigenic or reproductive effects in animals. LD₅₀ (Median Lethal

Dose): The dose required to kill half the members of a tested population after a specified test

duration.

4.2 NOAEL & LOAEL Values

Specific No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect

Level (LOAEL) values for 3-chlorobiphenyl are not readily available in the reviewed literature.

Risk assessments often rely on data from commercial PCB mixtures. For context, a review of

animal studies on commercial PCB mixtures identified a LOAEL for rodents of 0.25 mg/kg/day

based on developmental delays and a LOAEL for nonhuman primates of 0.008 mg/kg/day

based on postnatal skin hyperpigmentation.[5] It is important to note that these values are for

mixtures and not the single 3-chlorobiphenyl congener.

NOAEL (No-Observed-Adverse-Effect Level): The highest experimental point that is without an

observed adverse effect. LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest

concentration or amount of a substance that causes an adverse alteration in the target

organism.[6]
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings.

5.1 In Vitro Metabolism of 3-Chlorobiphenyl in HepG2 Cells

This protocol describes a key experiment that identified novel metabolites of 3-chlorobiphenyl.

Objective: To characterize the metabolism of 3-chlorobiphenyl in a human-relevant liver cell

line (HepG2).

Cell Culture: HepG2 cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

Exposure: Cells are exposed for 24 hours to 3-chlorobiphenyl dissolved in a suitable

solvent (e.g., DMSO) at various concentrations (e.g., a high concentration of 10 μM and a

low, environmentally relevant concentration of 3.6 nM). Control groups are treated with the

vehicle only.

Metabolite Extraction: After the exposure period, metabolites are extracted from the cell

culture medium. A common method is the QuEChERS (Quick, Easy, Cheap, Effective,

Rugged, and Safe) extraction.

Analysis: The extracted samples are analyzed using non-target high-resolution mass

spectrometry (NT-HRMS), such as Liquid Chromatography-Orbitrap Mass Spectrometry (LC-

Orbitrap MS). This allows for the identification of a wide range of metabolites based on their

accurate mass and fragmentation patterns.

Data Analysis: The resulting data is processed to identify features (metabolites) that are

present in the exposed samples but not in the controls. Putative identifications are made by

comparing measured mass-to-charge ratios with theoretical values of predicted metabolites.
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Workflow for in vitro metabolism study.
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5.2 General Analytical Methods for PCB Detection The standard method for quantifying PCBs

in biological and environmental samples is gas chromatography (GC).

Extraction: PCBs are first extracted from the sample matrix (e.g., serum, tissue, soil) using

organic solvents and then subjected to a clean-up procedure to remove interfering

substances.

Instrumentation: A gas chromatograph separates the different PCB congeners.

Detection: An electron capture detector (ECD) is highly sensitive to halogenated compounds

like PCBs and is commonly used. For more definitive identification and quantification, a

mass spectrometer (MS) is used as the detector (GC-MS). High-resolution GC coupled with

high-resolution MS provides the highest degree of selectivity and sensitivity.

Conclusion
The toxicological profile of 3-chlorobiphenyl is complex and is intrinsically linked to its

biotransformation. While it is less toxic than higher-chlorinated, dioxin-like PCBs in terms of

AhR activation, its metabolism generates reactive intermediates, such as quinones, that can

induce genotoxicity and oxidative stress. Furthermore, the recent discovery of a dechlorination

pathway in a human-relevant cell model highlights that our understanding of LC-PCB

toxicology is still evolving. This finding underscores the need to investigate the disposition and

toxicity of this expanded profile of complex metabolites. For professionals in research and drug

development, it is crucial to consider the unique metabolic activation pathways of individual LC-

PCBs rather than relying solely on data from historical commercial mixtures for risk

assessment. Future research should focus on elucidating the biological activity of these novel

dechlorinated metabolites and establishing specific NOAEL and LOAEL values for 3-
chlorobiphenyl to refine human health risk assessments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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